molecular formula C21H21N5O2 B2999893 N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358309-66-6

N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2999893
CAS No.: 1358309-66-6
M. Wt: 375.432
InChI Key: IDROGOLCBMPBAD-UHFFFAOYSA-N
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Description

“N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are known for their potential in medicinal chemistry . They are often used as building blocks in the development of therapeutics .


Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of triazolopyrazines is complex and can vary based on the substituents in position 3 . The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of triazolopyrazines is the oxidative N–N bond formation . This reaction was investigated using an intramolecular competition reaction .


Physical and Chemical Properties Analysis

Triazolopyrazines exhibit a range of physical and chemical properties. For instance, they show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .

Future Directions

The future directions for “N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” and similar compounds could involve further exploration of their potential in medicinal chemistry . There is also potential for the development of next-generation fused ring energetic materials for different applications .

Properties

IUPAC Name

N-benzyl-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14(2)19-23-24-20-21(28)25(16-10-6-7-11-17(16)26(19)20)13-18(27)22-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDROGOLCBMPBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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